molecular formula C17H12N2O4 B5212246 5-nitro-N-(2-phenylphenyl)furan-2-carboxamide

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide

Cat. No.: B5212246
M. Wt: 308.29 g/mol
InChI Key: RNWMNYHYCQJZQK-UHFFFAOYSA-N
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Description

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Properties

IUPAC Name

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(15-10-11-16(23-15)19(21)22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWMNYHYCQJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-phenylphenyl)furan-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furan-2-carboxylic acid using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitro compound is then reacted with 2-phenylphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted furan derivatives, and various functionalized carboxamides.

Scientific Research Applications

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-phenylphenyl)furan-2-carboxamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-(2-phenylethyl)furan-2-carboxamide
  • 5-(2-nitrophenyl)furfural
  • 2-furoic acid derivatives

Uniqueness

5-nitro-N-(2-phenylphenyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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